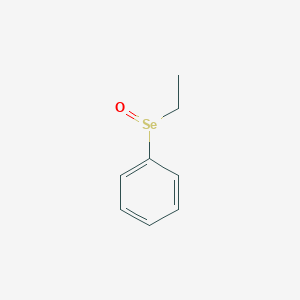
(Ethaneseleninyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethaneseleninyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to an ethane group, which is further attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (ethaneseleninyl)benzene typically involves the reaction of ethylselenol with bromobenzene under specific conditions. The reaction proceeds as follows:
Preparation of Ethylselenol: Ethylselenol can be synthesized by the reduction of diethyl diselenide using sodium borohydride in ethanol.
Formation of this compound: Ethylselenol is then reacted with bromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common
化学反応の分析
Types of Reactions: (Ethaneseleninyl)benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Ethaneselenol or other reduced forms.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
科学的研究の応用
(Ethaneseleninyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and antioxidant treatments.
Industry: this compound can be used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (ethaneseleninyl)benzene involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Attack: Selenium can donate electron pairs to electrophilic centers, facilitating the formation of new bonds.
Electrophilic Attack: Selenium can also accept electron pairs from nucleophiles, leading to the formation of selenonium ions.
類似化合物との比較
(Ethaneseleninyl)benzene can be compared with other organoselenium compounds such as:
Phenylselenol: Similar in structure but with a direct selenium-benzene bond.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenophenes: Selenium-containing heterocycles with different reactivity profiles.
特性
CAS番号 |
65275-41-4 |
|---|---|
分子式 |
C8H10OSe |
分子量 |
201.13 g/mol |
IUPAC名 |
ethylseleninylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
UABIGQVTHWGILS-UHFFFAOYSA-N |
正規SMILES |
CC[Se](=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


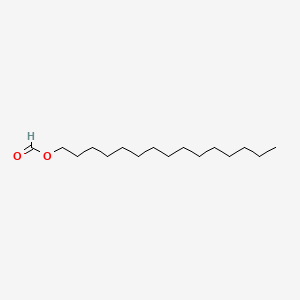
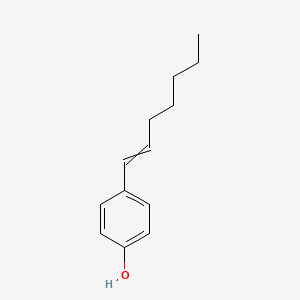
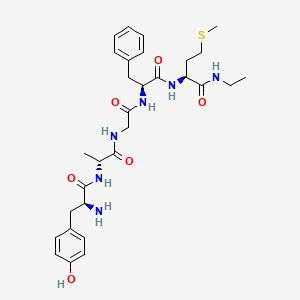
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
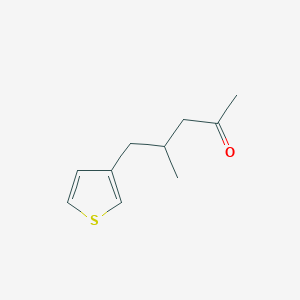
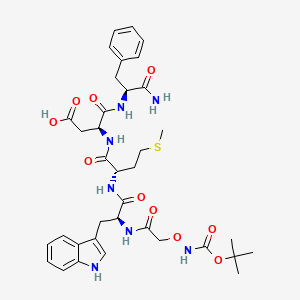

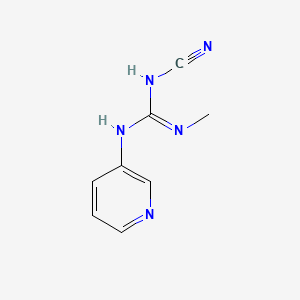
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
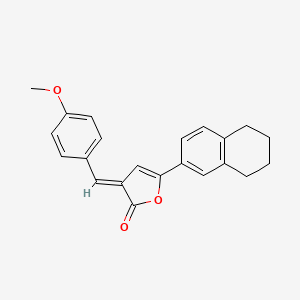
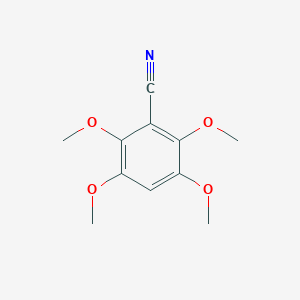

![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
